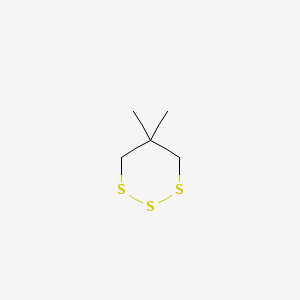
1,2,3-Trithiane, 5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trithiane, 5,5-dimethyl- is an organosulfur compound with the molecular formula C₅H₁₀S₃ It is a derivative of trithiane, characterized by the presence of three sulfur atoms in a six-membered ring structure with two methyl groups attached at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Trithiane, 5,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropane-1,3-dithiol with sulfur dichloride (SCl₂) under controlled conditions. The reaction typically takes place in an inert solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the trithiane ring.
Industrial Production Methods
Industrial production of 1,2,3-Trithiane, 5,5-dimethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products. The final product is purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trithiane, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile, such as a halide or an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted trithiane derivatives
Wissenschaftliche Forschungsanwendungen
1,2,3-Trithiane, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2,3-Trithiane, 5,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trithiane, 5,5-dimethyl- can be compared with other similar compounds such as:
1,3,5-Trithiane: A parent compound with a similar ring structure but without the methyl groups. It is less sterically hindered and may exhibit different reactivity.
1,2,4-Trithiane: Another isomer with a different arrangement of sulfur atoms in the ring. It has distinct chemical properties and reactivity.
1,2,3,4-Tetrathiane: A compound with four sulfur atoms in the ring, which can exhibit different redox behavior and coordination chemistry.
The uniqueness of 1,2,3-Trithiane, 5,5-dimethyl- lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13005-81-7 |
|---|---|
Molekularformel |
C5H10S3 |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
5,5-dimethyltrithiane |
InChI |
InChI=1S/C5H10S3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
RUQATUNWBNKIMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CSSSC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


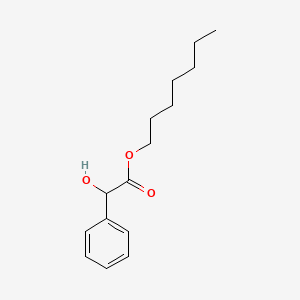
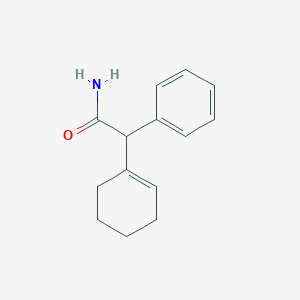
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)
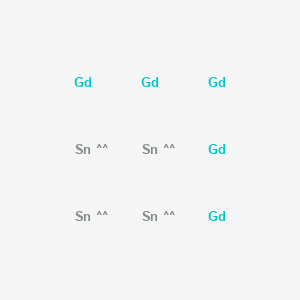
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
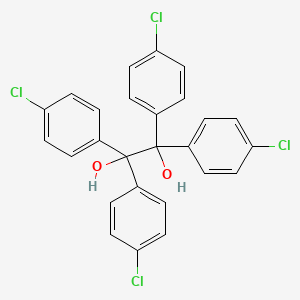
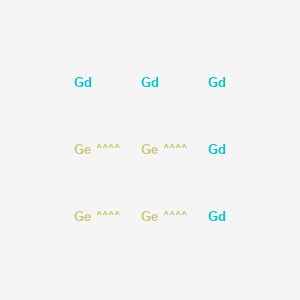

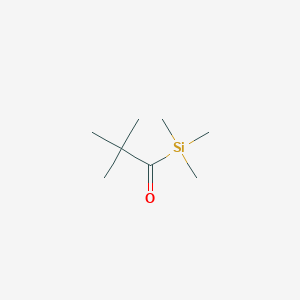
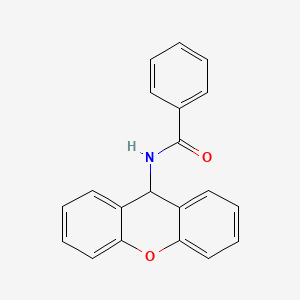

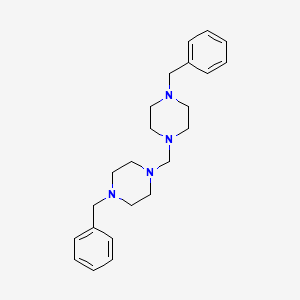
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
